Periciazine

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de la periciazina implica la alquilación del 4-metilbencenosulfonato de 3-(2-cianofenoxatiazin-10-il)propil con 4-piperidinol . Las condiciones de reacción típicamente incluyen el uso de un disolvente adecuado y una base para facilitar el proceso de alquilación .

Métodos de producción industrial: La producción industrial de periciazina sigue rutas sintéticas similares pero a mayor escala. El proceso implica medidas estrictas de control de calidad para garantizar la pureza y la eficacia del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: La periciazina se somete a diversas reacciones químicas, que incluyen:

Reducción: Las reacciones de reducción son menos comunes pero se pueden realizar en condiciones específicas.

Sustitución: La periciazina puede sufrir reacciones de sustitución, particularmente involucrando la parte fenoxatiazina.

Reactivos y condiciones comunes:

Oxidación: Peróxido de hidrógeno y catalizador de titanosilicato en un medio ácido (pH 3.0) que contiene 20% de metanol.

Sustitución: Se pueden usar varios nucleófilos en condiciones apropiadas para lograr reacciones de sustitución.

Principales productos:

Aplicaciones Científicas De Investigación

Clinical Applications

1. Treatment of Schizophrenia

Periciazine is primarily indicated for managing schizophrenia. A systematic review indicated that while evidence regarding its efficacy compared to other antipsychotics is limited, it remains a treatment option in certain regions, particularly in Nordic countries and Japan .

- Efficacy : Studies suggest that this compound may be associated with a higher incidence of extrapyramidal side effects compared to both typical and atypical antipsychotics, although the quality of evidence is classified as very low .

- Case Study Data : In one randomized controlled trial, this compound was compared to chlorpromazine and atypical antipsychotics, revealing no significant differences in overall effectiveness but highlighting increased side effects .

2. Management of Cannabis Dependence

Recent studies have explored the use of this compound for treating cannabis dependence. A naturalistic case series involving 21 patients reported significant reductions in cannabis use and associated symptoms such as depression and anxiety over a four-week treatment period .

- Dosage and Administration : Patients received up to 20 mg/day, with careful monitoring for side effects. The most common adverse reactions included drowsiness and rigidity, which were manageable through dosage adjustments .

- Outcome Measures : Validated psychometric tools were employed to assess dependence severity, with results indicating substantial improvements across all measured domains.

3. Acute Psychiatric Emergencies

This compound has been used in acute psychiatric settings for managing agitation and aggression. Its sedative properties make it suitable for stabilizing patients in crisis situations .

- Comparative Effectiveness : In emergency scenarios, this compound was found to be effective in reducing agitation when compared qualitatively with chlorpromazine, indicating its utility in acute management settings .

Table 1: Summary of Clinical Applications of this compound

| Application | Evidence Level | Key Findings |

|---|---|---|

| Schizophrenia | Very Low Quality | Higher extrapyramidal side effects than alternatives |

| Cannabis Dependence | Preliminary Evidence | Significant reduction in use and associated symptoms |

| Acute Psychiatric Emergencies | Qualitative Evidence | Effective in reducing agitation and aggression |

Table 2: Side Effects Reported During Cannabis Dependence Treatment

| Side Effect | Percentage (%) | Management Strategy |

|---|---|---|

| Drowsiness | 21% | Dose adjustment |

| Headaches | 5% | Symptomatic treatment |

| Rigidity/Twitching | 5% | Dose adjustment |

Mecanismo De Acción

La periciazina ejerce sus efectos actuando como un bloqueador adrenérgico central y antagonizando el receptor D1 de dopamina . Esta acción ocurre principalmente en las áreas subcorticales del cerebro, lo que lleva a una reducción del arousal patológico y la tensión afectiva en pacientes psicóticos . Además, la periciazina tiene efectos adrenolíticos, anticolinérgicos, metabólicos y endocrinos .

Compuestos similares:

Clorpromazina: Otro antipsicótico de fenoxatiazina que se utiliza para tratar la esquizofrenia y otros trastornos psiquiátricos.

Flufenazina: Una fenoxatiazina que se utiliza para la terapia neuroléptica a largo plazo.

Tioridazina: Se utiliza para tratar la esquizofrenia y el trastorno de ansiedad generalizada.

Singularidad de la periciazina: La periciazina es única debido a su riesgo relativamente bajo de efectos secundarios extrapiramidales en comparación con otros antipsicóticos típicos . También tiene un mayor riesgo de causar hiperprolactinemia y un riesgo moderado de causar aumento de peso e hipotensión ortostática . Sus propiedades sedantes la hacen particularmente útil para controlar la ansiedad y la tensión graves .

Comparación Con Compuestos Similares

Chlorpromazine: Another phenothiazine antipsychotic used to treat schizophrenia and other psychiatric disorders.

Fluphenazine: A phenothiazine used for long-term neuroleptic therapy.

Thioridazine: Used to treat schizophrenia and generalized anxiety disorder.

Uniqueness of Periciazine: this compound is unique due to its relatively low risk of extrapyramidal side effects compared to other typical antipsychotics . It also has a higher risk of causing hyperprolactinemia and moderate risk of causing weight gain and orthostatic hypotension . Its sedative properties make it particularly useful in managing severe anxiety and tension .

Actividad Biológica

Periciazine, a member of the phenothiazine class of antipsychotics, is primarily used in the management of psychiatric disorders. It exhibits a range of biological activities, including sedative effects, mild antipsychotic properties, and various receptor interactions that contribute to its pharmacological profile.

This compound operates primarily through adrenergic blockade and dopamine receptor antagonism . It is believed to exert its effects mainly in the subcortical regions of the brain, where it blocks alpha-adrenergic receptors and inhibits D(1) dopamine receptors. This dual action helps mitigate symptoms associated with psychotic conditions.

- Adrenergic Receptors :

- Alpha-1B adrenergic receptor antagonist

- Alpha-2A adrenergic receptor antagonist

- Dopamine Receptors :

- D(1) dopamine receptor antagonist

These interactions lead to a reduction in pathological arousal and affective tension, particularly in agitated patients, while having a relatively lesser impact on cognitive symptoms related to psychosis .

Pharmacological Properties

This compound is characterized by several pharmacological properties:

| Property | Value |

|---|---|

| Type | Small Molecule |

| Groups | Approved, Investigational |

| Protein Binding | Not Available |

| Blood-Brain Barrier Penetration | High |

| CYP450 Interaction | Substrate for CYP2D6 |

The compound has shown anticholinergic , metabolic , and endocrine effects , which can influence its therapeutic use and side effect profile .

1. Treatment of Psychotic Disorders

This compound is primarily indicated for managing residual hostility, impulsiveness, and aggressiveness in psychotic patients. Its sedative properties make it suitable for acute agitation management .

2. Cannabis Dependence

Recent studies have explored this compound's efficacy in treating cannabis dependence. A naturalistic case series involving 21 patients demonstrated significant reductions in cannabis use and improvements in associated symptoms such as anxiety and depression over a four-week treatment period .

Table 1: Reduction in Cannabis Use Over Time

| Week | Cones Smoked (per day) | This compound Dose (mg/day) |

|---|---|---|

| Baseline | 28.0 ± 17.5 | n/a |

| Week 1 | 7.2 ± 8.2 | 15.3 ± 4.4 |

| Week 2 | 2.1 ± 3.3 | 13.9 ± 4.6 |

| Week 3 | 1.1 ± 1.6 | 11.5 ± 5.8 |

| Week 4 | 0.8 ± 1.3 | 8.2 ± 6.8 |

This study indicated that this compound was well-tolerated and effective in reducing dependence symptoms .

Side Effects and Safety Profile

While this compound is generally well-tolerated, it can lead to extrapyramidal side effects (EPS), which are common with typical antipsychotics. These side effects may include:

- Dystonia

- Akathisia

- Parkinsonism

In comparative studies, this compound has been associated with a higher incidence of EPS compared to atypical antipsychotics but may offer some advantages in terms of sedation and antiemetic effects .

Case Study on Acute Agitation

In a clinical setting, this compound was administered as a prn (as needed) medication for agitated psychiatric patients. The results indicated a rapid calming effect without significant adverse reactions, highlighting its utility in emergency psychiatric care .

Case Study on Polypharmacy

A report described a case involving an elderly patient with epilepsy who experienced shock symptoms due to polypharmacy, including this compound as part of the regimen. This case underscored the need for careful monitoring when using this compound alongside other medications .

Propiedades

IUPAC Name |

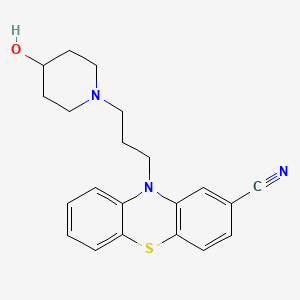

10-[3-(4-hydroxypiperidin-1-yl)propyl]phenothiazine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3OS/c22-15-16-6-7-21-19(14-16)24(18-4-1-2-5-20(18)26-21)11-3-10-23-12-8-17(25)9-13-23/h1-2,4-7,14,17,25H,3,8-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUALIOATIOESLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5045910 | |

| Record name | Periciazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Propericiazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015546 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

5.90e-02 g/L | |

| Record name | Periciazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01608 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Propericiazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015546 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Pericyazine, like other phenothiazines, is presumed to act principally in the subcortical areas, by producing what has been described as a central adrenergic blockade of the alpha adrenergic receptors as well as antagonism of the D(1) dopamine receptor. | |

| Record name | Periciazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01608 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

2622-26-6 | |

| Record name | Periciazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2622-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Periciazine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002622266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Periciazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01608 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | periciazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758641 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Periciazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Periciazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.248 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERICIAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3405M6FD73 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Propericiazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015546 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

116-117 °C, 116 - 117 °C | |

| Record name | Periciazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01608 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Propericiazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015546 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.